2-(4-BOC-Aminophenyl)phenol 2-(4-BOC-Aminophenyl)phenol
Brand Name: Vulcanchem
CAS No.: 1261999-15-8
VCID: VC0087719
InChI: InChI=1S/C17H19NO3/c1-17(2,3)21-16(20)18-13-10-8-12(9-11-13)14-6-4-5-7-15(14)19/h4-11,19H,1-3H3,(H,18,20)
SMILES: CC(C)(C)OC(=O)NC1=CC=C(C=C1)C2=CC=CC=C2O
Molecular Formula: C17H19NO3
Molecular Weight: 285.33766

2-(4-BOC-Aminophenyl)phenol

CAS No.: 1261999-15-8

Cat. No.: VC0087719

Molecular Formula: C17H19NO3

Molecular Weight: 285.33766

* For research use only. Not for human or veterinary use.

2-(4-BOC-Aminophenyl)phenol - 1261999-15-8

Specification

CAS No. 1261999-15-8
Molecular Formula C17H19NO3
Molecular Weight 285.33766
IUPAC Name tert-butyl N-[4-(2-hydroxyphenyl)phenyl]carbamate
Standard InChI InChI=1S/C17H19NO3/c1-17(2,3)21-16(20)18-13-10-8-12(9-11-13)14-6-4-5-7-15(14)19/h4-11,19H,1-3H3,(H,18,20)
SMILES CC(C)(C)OC(=O)NC1=CC=C(C=C1)C2=CC=CC=C2O

Introduction

2-(4-BOC-Aminophenyl)phenol is a complex organic compound with the CAS number 1261999-15-8. It is classified as an aminophenol derivative, specifically featuring a BOC (tert-butoxycarbonyl) protective group attached to the amine functionality. This compound is widely used in both academic research and industrial processes due to its versatility in synthetic transformations.

Synthesis and Production

The synthesis of 2-(4-BOC-Aminophenyl)phenol involves multiple steps, typically starting with the formation of the biphenyl core, followed by the introduction of the hydroxyl and BOC-protected amine groups. In industrial settings, continuous flow reactors are often employed to optimize reaction efficiency and yield. These systems utilize automated reagent addition and temperature control to ensure consistent product quality.

Applications and Uses

2-(4-BOC-Aminophenyl)phenol is utilized across various scientific disciplines due to its unique chemical properties. It serves as a valuable intermediate in organic synthesis, particularly in the development of complex molecules where the BOC group acts as a protective moiety for the amine functionality. This protection allows for selective reactions at other sites of the molecule without affecting the amine group.

Spectral Characteristics and Analytical Techniques

The compound exhibits specific spectral characteristics that can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy. These methods are crucial for determining the structure and purity of the compound.

Chemical Transformations and Reactivity

2-(4-BOC-Aminophenyl)phenol can undergo various chemical transformations, including deprotection of the BOC group to reveal the amine functionality. This versatility makes it a valuable precursor for synthesizing a wide range of compounds. Phenolic compounds generally exhibit antioxidant activity and potential antibacterial properties, contributing to their biological activities.

Pharmacokinetic Profile

The pharmacokinetic profile of this compound is influenced by its lipophilicity and electronic properties, which affect absorption, distribution, metabolism, and excretion. The hydroxyl group contributes to its solubility and interaction with biological systems through hydrogen bonding.

Research Findings and Applications

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